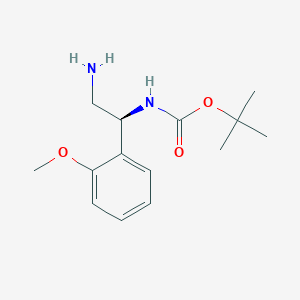

tert-Butyl (S)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate

Description

Tert-Butyl (S)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate is an organic compound widely used in pharmaceuticals and biochemical research. It consists of a tert-butyl group, an amino group, and a methoxyphenyl moiety. The compound exhibits a range of chemical and biological properties that make it valuable for scientific exploration and industrial applications.

Properties

Molecular Formula |

C14H22N2O3 |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

tert-butyl N-[(1S)-2-amino-1-(2-methoxyphenyl)ethyl]carbamate |

InChI |

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17)/t11-/m1/s1 |

InChI Key |

RNEGUFKAOUIENK-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN)C1=CC=CC=C1OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate typically involves the protection of the amino group of (S)-2-amino-1-(2-methoxyphenyl)ethanol followed by the carbamoylation of the protected amine. The reaction conditions often require solvents such as dichloromethane, along with reagents like di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA). The process is generally conducted under an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: In an industrial setting, this compound is produced via large-scale synthesis using automated reactors and controlled environments. Key factors in industrial production include optimization of reaction time, temperature, and reagent concentrations to achieve maximum yield and purity. Techniques such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (S)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex structures with altered chemical properties.

Reduction: Reduction reactions often result in the removal of the carbamate protecting group, exposing the free amine.

Substitution: It can participate in substitution reactions where functional groups are replaced or modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Solvents like acetonitrile and reagents such as sodium hydride (NaH) facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation might lead to the formation of carboxylic acids or ketones, while reduction typically yields amines or alcohols.

Scientific Research Applications

Tert-Butyl (S)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate has significant applications across various fields:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Serves as a biochemical probe in studying enzyme functions and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Applied in the manufacturing of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound often involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity. The tert-butyl group provides steric hindrance, which influences the binding affinity and selectivity. The pathways involved typically include biochemical processes like signal transduction and metabolic regulation.

Comparison with Similar Compounds

tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate: A stereoisomer with different biological activity.

tert-Butyl (S)-(2-amino-1-(2-hydroxyphenyl)ethyl)carbamate: Substitutes the methoxy group with a hydroxy group, altering its reactivity and applications.

tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate: Lacks the methoxy group, resulting in distinct chemical properties.

Uniqueness: Tert-Butyl (S)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate is unique due to the presence of the methoxy group, which significantly influences its chemical behavior and biological interactions. This structural feature differentiates it from similar compounds and expands its range of applications.

This article should provide a comprehensive overview of this compound and its significance in scientific research and industrial processes

Biological Activity

tert-Butyl (S)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate is a carbamate derivative that has garnered attention in biochemical research due to its significant biological activity. This compound, characterized by its unique chemical structure, is primarily utilized as a biochemical probe to study enzyme functions and protein interactions. The following sections detail its synthesis, mechanism of action, biological effects, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 266.34 g/mol. The synthesis typically involves the reaction of (S)-2-amino-1-(2-methoxyphenyl)ethanol with di-tert-butyl dicarbonate in the presence of a base like triethylamine, conducted in an anhydrous solvent such as dichloromethane at room temperature .

The biological activity of this compound is largely attributed to its ability to modulate interactions with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance that stabilizes the compound and influences its binding affinity and selectivity towards target proteins . This modulation can lead to alterations in enzyme activity and protein interactions, which are critical for understanding various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits notable effects in various biological contexts:

- Enzyme Function : It serves as a probe for studying enzyme mechanisms and can influence the activity of specific enzymes through competitive or non-competitive inhibition.

- Therapeutic Potential : Investigations into its therapeutic effects suggest potential applications in treating diseases where enzyme modulation is beneficial .

- Antiproliferative Activity : In vitro studies have assessed its antiproliferative effects against different cancer cell lines, demonstrating varying degrees of efficacy .

Comparative Analysis

The following table summarizes the structural features and unique properties of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate | Stereoisomer with R configuration | Different biological activities due to stereochemistry |

| tert-Butyl (S)-(2-amino-1-(2-hydroxyphenyl)ethyl)carbamate | Hydroxy group instead of methoxy | Altered reactivity and potential applications |

| tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate | Lacks methoxy group | Distinct chemical properties affecting solubility and reactivity |

This comparison highlights how the presence of the methoxy group in this compound significantly influences its chemical behavior and biological interactions compared to its analogs.

Case Studies

Recent studies have evaluated the biological activity of this compound in various experimental settings:

- In Vitro Antiproliferative Studies : A study assessed the compound's effects on human cervix carcinoma (HeLa), murine leukemia cells (L1210), and human T-lymphocyte cells (CEM). Results indicated varied IC50 values, suggesting potential for further development as an anticancer agent .

- Enzyme Interaction Studies : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results demonstrated significant inhibition rates, particularly against enzymes linked to cancer metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.